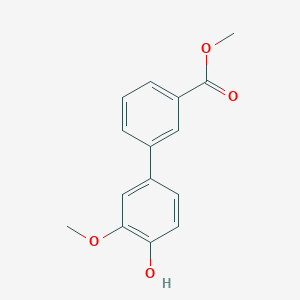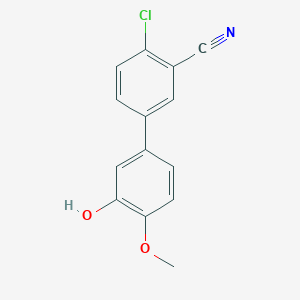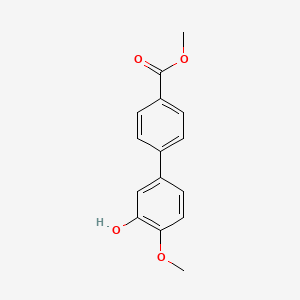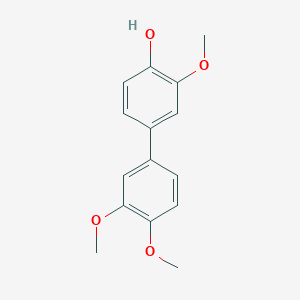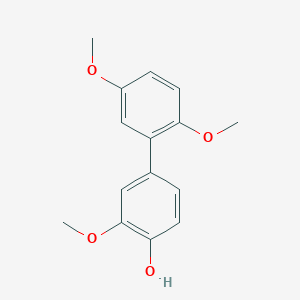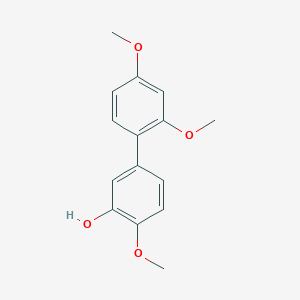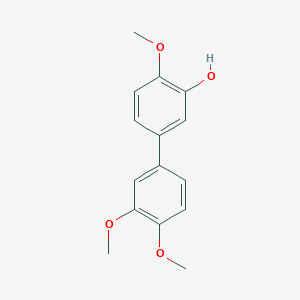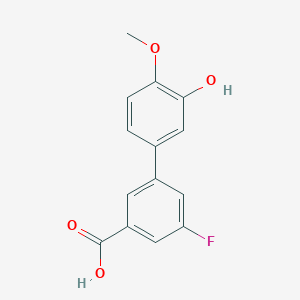
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% (5-FCP-2-MP) is a synthetic organic compound that has been used in various scientific research applications. It is a derivative of phenol, which is a type of aromatic hydrocarbon. 5-FCP-2-MP has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a substrate for enzymatic reactions. In addition, it has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a substrate for enzymatic reactions. In addition, it has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the compound acts as an electron donor in organic reactions. It is also believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and aldehyde oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 and aldehyde oxidase. In addition, it has been suggested that the compound may have anti-inflammatory, anti-allergic, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to obtain. In addition, it is a stable compound and is not toxic. However, the compound does have some limitations. It is not very soluble in water and may not be suitable for certain types of experiments.
Direcciones Futuras
There are several potential future directions for research involving 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95%. These include further investigation into the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In addition, further research could be conducted to explore potential therapeutic applications of the compound. Other potential areas of research include the development of more efficient synthesis methods and the investigation of the effects of the compound on other biological systems.
Métodos De Síntesis
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95% can be synthesized by a two-step procedure. First, 4-carboxy-3-fluorophenol is reacted with 2-methoxybenzyl chloride in the presence of a base, such as pyridine, to form 5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol, 95%. This reaction is followed by the purification of the product using column chromatography. The yield of this synthesis is approximately 95%.
Propiedades
IUPAC Name |
2-fluoro-4-(3-hydroxy-4-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-13-5-3-9(7-12(13)16)8-2-4-10(14(17)18)11(15)6-8/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXHFGUACHDSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685662 |
Source


|
| Record name | 3-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxy-3-fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261922-48-8 |
Source


|
| Record name | 3-Fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

